(2S,4R)-1-Acetyl-4-((5-chloropyrimidin-2-yl)amino)-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
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Overview
Description
I-BET567 is a small molecule inhibitor that targets the bromodomain and extra terminal (BET) family of proteins. These proteins play a crucial role in regulating gene expression by recognizing acetylated lysines on histone tails. By disrupting the interaction between histone tails and bromodomains, I-BET567 can modulate gene transcription, making it a promising candidate for therapeutic applications in oncology and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of I-BET567 involves a medicinal chemistry strategy to deliver an orally bioavailable tetrahydroquinoline (THQ) pan-BET candidate. The synthetic route includes the Povarov reaction, which is a key step in the formation of the tetrahydroquinoline core. The reaction conditions are optimized to achieve the desired lipophilicity and potency .
Industrial Production Methods
Industrial production of I-BET567 involves scaling up the synthetic route while maintaining the quality and purity of the compound. The process includes multiple steps of purification and characterization to ensure the final product meets the required standards for clinical use .
Chemical Reactions Analysis
Types of Reactions
I-BET567 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of I-BET567 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to achieve the desired transformations without compromising the compound’s stability .
Major Products Formed
The major products formed from the chemical reactions of I-BET567 include derivatives with enhanced potency and selectivity for BET proteins. These derivatives are further evaluated for their therapeutic potential in preclinical and clinical studies .
Scientific Research Applications
I-BET567 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of BET proteins in gene regulation and epigenetics
Biology: Employed in research to understand the biological functions of BET proteins and their involvement in various cellular processes
Medicine: Investigated for its therapeutic potential in treating cancers, inflammatory diseases, and other conditions where BET proteins play a key role
Industry: Utilized in drug discovery and development programs to identify new therapeutic targets and develop novel treatments
Mechanism of Action
I-BET567 exerts its effects by mimicking the endogenous N-acetyl-lysine group and disrupting the protein-protein interaction between histone tails and bromodomains. This disruption leads to the modulation of gene transcription, affecting various molecular targets and pathways involved in disease processes. The compound has demonstrated efficacy in mouse models of oncology and inflammation, highlighting its potential as a therapeutic agent .
Comparison with Similar Compounds
I-BET567 is compared with other pan-BET inhibitors, such as JQ1 and I-BET762. While all these compounds target the BET family of proteins, I-BET567 is unique in its tetrahydroquinoline core structure, which contributes to its oral bioavailability and potency. The comparison of these compounds helps in understanding the design parameters and optimizing the therapeutic potential of BET inhibitors .
Properties
Molecular Formula |
C17H18ClN5O2 |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
(2S,4R)-1-acetyl-4-[(5-chloropyrimidin-2-yl)amino]-2-methyl-3,4-dihydro-2H-quinoline-6-carboxamide |
InChI |
InChI=1S/C17H18ClN5O2/c1-9-5-14(22-17-20-7-12(18)8-21-17)13-6-11(16(19)25)3-4-15(13)23(9)10(2)24/h3-4,6-9,14H,5H2,1-2H3,(H2,19,25)(H,20,21,22)/t9-,14+/m0/s1 |
InChI Key |
KNBYFXZNSOENGW-LKFCYVNXSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](C2=C(N1C(=O)C)C=CC(=C2)C(=O)N)NC3=NC=C(C=N3)Cl |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C(=O)N)NC3=NC=C(C=N3)Cl |
Origin of Product |
United States |
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